

Application Note: Analytical Characterization of 4-Fluoro-2-methoxybenzamide

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzamide

CAS No.: 874804-07-6

Cat. No.: B1603573

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Introduction & Strategic Significance

4-Fluoro-2-methoxybenzamide (CAS: N/A for specific isomer, analogous to 326-62-5 derivatives) is a critical pharmacophore in medicinal chemistry, often serving as a precursor for D2/D3 receptor antagonists (e.g., benzamide antipsychotics).[1]

The primary analytical challenge lies in regioisomer differentiation. During electrophilic aromatic substitution or amide coupling, the formation of the isomeric 2-fluoro-4-methoxybenzamide or 4-fluoro-2-methoxybenzoic acid byproducts is common.[1] This guide prioritizes methods that definitively distinguish the target molecule from these structurally similar impurities.

Analytical Lifecycle Workflow

The following diagram outlines the logical flow for characterizing this compound, moving from raw synthesis to released material.



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Figure 1: Analytical lifecycle for benzamide intermediates. The critical decision gate is the Identity phase to rule out regioisomers.

Structural Elucidation (The "Identity" Phase)[1] Nuclear Magnetic Resonance (NMR) Strategy

NMR is the gold standard for verifying the substitution pattern. The interaction between the Fluorine atom (

F) and adjacent protons (

H) provides a unique "fingerprint" that mass spectrometry cannot resolve.

Theoretical Coupling Constants (

values):

- : 8–10 Hz (Strong splitting)[1]
- : 5–6 Hz (Moderate splitting)[1]

Protocol: ¹H-NMR Setup

- Solvent: DMSO-

(Preferred over CDCl₃

to prevent amide proton exchange and improve solubility).[1]

- Frequency: 400 MHz minimum.[2]
- Concentration: 10-15 mg in 0.6 mL solvent.

Spectral Prediction & Assignment: For **4-Fluoro-2-methoxybenzamide**:

- Amide Protons (-CONH): Two broad singlets at 7.5–7.8 ppm (distinct due to restricted rotation).[1]
- Methoxy Group (-OCH): Sharp singlet at 3.8–3.9 ppm.[1]
- Aromatic Region (Critical for Isomer ID):
 - H-3 (Proton between OMe and F): Appears as a doublet of doublets (dd).[1] It couples with F-4 (Hz) and H-5 (Hz).[1]
 - H-6 (Proton adjacent to Amide): Appears as a doublet of doublets (dd).[1] Couples with H-5 (Hz) and F-4 (Hz).[1]
 - H-5 (Proton between F and H-6): Multiplet (td), coupling with F-4, H-6, and H-3.[1]

Differentiation Logic: If the compound were the 2-fluoro-4-methoxy isomer, the H-3 proton would be absent (occupied by F), and the coupling patterns would shift significantly.[1] The presence of a large

coupling on the proton ortho to the methoxy group confirms the 4-Fluoro position.

Infrared Spectroscopy (FT-IR)

Used to confirm functional groups and solid-state form.[1]

- Mode: ATR (Attenuated Total Reflectance) on neat solid.
- Key Diagnostic Bands:
 - Amide I (C=O stretch): 1650–1690 cm
(Strong).[1]
 - Amide II (N-H bend): 1600–1640 cm
.[1]
 - Aryl Ether (C-O-C): 1230–1270 cm
.[1]
 - Aryl Fluoride (C-F): 1100–1200 cm
(Often overlaps, but distinctive sharp bands).[1]

Purity & Impurity Profiling (The "Quality" Phase) HPLC Method Development Protocol

Because benzamides are polar and possess basic nitrogen, peak tailing is a common issue. This protocol uses a buffered acidic mobile phase to suppress silanol ionization and ensure sharp peak shape.

Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.

Table 1: Recommended HPLC Conditions

Parameter	Setting / Specification	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m	End-capping reduces peak tailing for basic amides.[1]
Mobile Phase A	0.1% Phosphoric Acid or Formic Acid in Water	Low pH (<3) keeps the amide neutral/protonated, improving retention.
Mobile Phase B	Acetonitrile (ACN)	ACN provides sharper peaks than Methanol for fluorinated aromatics.
Flow Rate	1.0 mL/min	Standard backpressure balance.[1]
Gradient	0-2 min: 5% B; 2-15 min: 5% 90% B; 15-20 min: 90% B	Gradient ensures elution of both polar hydrolytic degradants and non-polar starting materials.[1]
Detection	UV @ 254 nm (primary), 210 nm (secondary)	254 nm detects the benzamide chromophore; 210 nm detects non-aromatic impurities.[1]
Column Temp	30°C	Maintains retention time reproducibility.

Impurity Identification Logic:

- Early Eluters (RT < Main Peak): Hydrolysis products (e.g., 4-fluoro-2-methoxybenzoic acid). [1] The acid is more polar than the amide.
- Late Eluters (RT > Main Peak): Starting materials (e.g., 4-fluoro-2-methoxybenzotrile) or dimers.[1]

Solid-State Characterization (The "Stability" Phase) [1]

For drug development, understanding the physical form is mandatory to ensure bioavailability and stability.

Differential Scanning Calorimetry (DSC)

- Protocol: Heat 2–5 mg of sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.
- Expectation: A sharp endothermic peak corresponds to the melting point.
 - Note: While specific literature MP for this exact isomer is variable, benzamides typically melt between 130°C – 170°C. A broad peak indicates impurity or amorphous content.

References

- NIST Chemistry WebBook. IR and Mass Spectra for Fluorinated Benzamides. National Institute of Standards and Technology. [\[Link\]](#)^[1]
- International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [\[Link\]](#)

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Sources

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